Diphenylammonium bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
30910-47-5 |
|---|---|
Molecular Formula |
C12H12BrN |
Molecular Weight |
250.13 g/mol |
IUPAC Name |
N-phenylaniline;hydrobromide |
InChI |
InChI=1S/C12H11N.BrH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H;1H |
InChI Key |
ADWDNOJZWIDEOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2.Br |
Origin of Product |
United States |
Synthetic Methodologies for Diphenylammonium Bromide and Derivatives
Solution-Based Synthesis Approaches
Solution-based synthesis is a fundamental approach for the preparation of diphenylammonium bromide, offering straightforward and scalable protocols. These methods are typically performed under controlled temperature conditions to ensure high purity and yield.
A specific protocol for synthesizing this compound (DPABr) involves a low-temperature solution-based method. This approach is designed to control the reaction kinetics and minimize the formation of impurities.
In a typical synthesis, diphenylamine (B1679370) (DPA) is dissolved in ethanol (B145695) and the solution is cooled to 0 °C while stirring. acs.org A hydrobromic acid solution is then added dropwise to the cooled diphenylamine solution. The reaction mixture is stirred for several hours at this low temperature, after which it is gradually allowed to return to room temperature. The resulting white precipitate, this compound, is collected by filtration, washed with a solvent like diethyl ether to remove any unreacted starting materials, and finally dried under vacuum. acs.org
Table 1: Low-Temperature Synthesis Protocol for this compound
| Parameter | Value/Description |
|---|---|
| Starting Material | Diphenylamine (DPA) |
| Reagent | Hydrobromic acid (HBr) |
| Solvent | Ethanol |
| Reaction Temperature | 0 °C |
| Procedure | Dropwise addition of HBr to DPA solution with stirring |
| Post-Reaction | Filtration, washing with diethyl ether, and vacuum drying |
| Product | this compound (DPABr) precipitate |
This table summarizes a typical low-temperature laboratory synthesis for this compound. acs.org
This compound (DPABr) is frequently used as a precursor or, more commonly, as an additive in the synthesis of advanced materials, particularly perovskite nanocrystals. acs.orgresearchgate.net Its incorporation is shown to significantly enhance the morphological and optoelectronic properties of these materials. acs.orgnycu.edu.tw
When used as an additive in the low-temperature synthesis of all-inorganic cesium lead bromide (CsPbBr₃) nanocrystals, DPABr acts as a surface ligand. acs.orgacs.org The addition of DPABr, typically in mole fractions ranging from 0 to 0.15 relative to the amount of oleylamine, has demonstrated a marked improvement in the material's properties. acs.orgx-mol.com Research indicates that an optimal mole fraction of 0.1 achieves the best performance. acs.orgacs.orgx-mol.com
The functions of DPABr in this context are multifaceted:
Surface Passivation : The bromide ions from DPABr passivate surface vacancies on the CsPbBr₃ nanocrystals. This passivation is critical for improving the photoluminescence quantum yield (PLQY), which has been observed to increase from 38% in pristine nanocrystals to 72% in DPABr-modified ones. acs.orgacs.orgnycu.edu.tw
Improved Film Morphology : The introduction of DPABr leads to the formation of smooth, pinhole-free films of the nanocrystals. acs.orgresearchgate.netx-mol.com Atomic force microscopy (AFM) has shown a reduction in surface roughness to as low as 4.6 nm. acs.orgnycu.edu.twx-mol.com
The enhanced properties translate directly to improved device performance. For instance, light-emitting devices fabricated with CsPbBr₃ nanocrystals modified with a 0.1 mole fraction of DPABr showed a 2.3-fold increase in maximum brightness and a 3.3-fold enhancement in current efficiency compared to devices with unmodified nanocrystals. acs.org
Table 2: Effect of DPABr Additive on CsPbBr₃ Nanocrystal Properties
| Property | Pristine CsPbBr₃ NCs | DPABr-Modified CsPbBr₃ NCs (0.1 mole fraction) |
|---|---|---|
| Photoluminescence Quantum Yield (PLQY) | 38% | 72% |
| Film Surface Roughness | Higher | 4.6 nm |
| Film Quality | Prone to pinholes | Smooth and pinhole-free |
| Device Brightness (Relative) | 1x | 2.3x |
| Device Current Efficiency (Relative) | 1x | 3.3x |
This table presents a comparison of key performance metrics for CsPbBr₃ nanocrystals with and without the addition of this compound, based on reported research findings. acs.orgacs.orgnycu.edu.twx-mol.com
Advanced Synthetic Techniques
To improve reaction efficiency, reduce synthesis time, and enhance product yields, advanced synthetic techniques such as microwave-assisted synthesis are being explored for ammonium-based salts.
Microwave-assisted synthesis has proven to be a highly effective method for producing various quaternary ammonium-based ionic liquids, including diammonium dibromides. rsc.org This technique offers significant advantages over conventional heating methods by enabling rapid and uniform heating of the reactants. researchgate.netnih.gov
In a typical microwave-assisted synthesis of diammonium dibromides, a trialkylamine is reacted with a dibromoalkane under solvent-free conditions. rsc.org The use of focused microwave irradiation dramatically reduces reaction times and often leads to higher yields compared to traditional methods. rsc.orgmdpi.com For example, the synthesis of N,N,N,N',N',N'-hexaethyl-ethane-1,2-diammonium dibromide from triethylamine (B128534) and 1,2-dibromoethane (B42909) can be completed in 30 minutes with a 95% yield using microwave heating at 75 °C. rsc.org This contrasts sharply with conventional methods that may require much longer reaction times. rsc.org
Table 3: Comparison of Microwave vs. Conventional Synthesis for a Diammonium Dibromide
| Parameter | Microwave-Assisted Method | Conventional Method |
|---|---|---|
| Reactants | Triethylamine, 1,2-dibromoethane | Triethylamine, 1,2-dibromoethane |
| Reaction Time | 30 minutes | Significantly longer |
| Temperature | 75 °C | Varies |
| Yield | 95% | Lower |
This table highlights the benefits of microwave irradiation for the synthesis of diammonium bromides, demonstrating reduced reaction times and increased yields. rsc.org
The versatility of microwave-assisted synthesis allows for the production of a wide range of diammonium bromides with varying alkyl chain lengths, which can be scaled from millimoles to larger quantities without significant difficulty. rsc.orgnih.gov This rapid and efficient approach is valuable for creating libraries of such compounds for various applications, including as lubricants, surfactants, and extracting agents. rsc.org
Derivatization Strategies for Functional Enhancement
Derivatization involves modifying a molecule to enhance specific properties or to enable its incorporation into larger, more complex systems. These strategies are key to unlocking new functionalities for compounds like this compound.
The diphenylammonium cation and the bromide anion can be incorporated into complex supramolecular architectures through non-covalent interactions such as hydrogen bonding and halogen bonding. researchgate.net The unique chemical structure of this compound makes it a candidate for building block in crystal engineering and the design of functional materials.
An example of such complexity is seen in structures where bromide ions play a directing role in the formation of intricate assemblies, such as a double helicate. deepdyve.com Furthermore, bromide anions can participate in the formation of polybromide networks, which are stabilized by large organic or complex cations. In one instance, a supramolecular decabromide anion ({Br₁₀}²⁻) was stabilized within the structure of a polybromide-bromoantimonate complex, where it formed halogen bonds with [SbVBr₆]⁻ anions. researchgate.net
The transfer of single atoms or small molecular fragments is another strategy for constructing complex architectures. rsc.org While not a direct derivatization of this compound, these advanced synthetic methods illustrate how specific chemical moieties can be precisely placed to build functionally enhanced molecules. Derivatization strategies, such as those involving the reaction of functional groups with reagents like pentafluorobenzyl bromide (PFBBr), are commonly used to enhance detectability in analytical techniques like mass spectrometry. nih.govrsc.org Such principles could be applied to modify the diphenylamine backbone before its conversion to the bromide salt, thereby embedding new functionalities into the final this compound derivative.
Crystallographic and Structural Elucidation of Diphenylammonium Bromide Systems
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. While research indicates that X-ray structure analysis has been performed on diphenylammonium bromide, specific crystallographic data tables were not available in the surveyed literature. nii.ac.jp The following sections outline the parameters that such an analysis would provide.
The crystal packing describes how the diphenylammonium cations and bromide anions are arranged in a repeating pattern to form the crystal lattice. This analysis reveals the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating block of the crystal. This data is essential for understanding the material's symmetry and density.
| Parameter | Value |
|---|---|
| Chemical formula | C₁₂H₁₂BrN |
| Formula weight | 250.13 g/mol |
| Crystal system | Data not available |
| Space group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
A detailed examination of the crystal structure allows for the precise measurement of distances between bonded atoms and the angles between those bonds. This data confirms the covalent structure of the diphenylammonium cation and quantifies the geometry of the ionic and non-covalent interactions with the bromide anion.
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| N-C | Data not available |
| C-C (aromatic) | Data not available |
| N-H | Data not available |
| C-N-C | Data not available |
| H-N-H | Data not available |
Supramolecular Interactions and Hydrogen Bonding Networks
The primary interaction governing the crystal structure is the hydrogen bond between the ammonium (B1175870) (N-H) group of the cation and the bromide anion (Br⁻). The strength of this N-H···Br interaction can be probed spectroscopically. Studies utilizing ⁸¹Br Nuclear Quadrupole Resonance (NQR) on this compound have shown that the observed NQR frequency correlates well with the strength of the N-H···Br hydrogen bonds. nii.ac.jp
The geometry of these bonds is defined by the distance between the hydrogen and bromide atoms and the angle of the N-H-Br arrangement. In related ammonium bromide systems, N-H···Br interactions are typically characterized by an H···Br distance shorter than 3 Å and an N-H-Br angle greater than 135°. mdpi.com The precise geometries for this compound would be determined from its specific crystal structure.
| D–H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| N-H···Br | Data not available | Data not available | Data not available | Data not available |
In more complex ionic systems, such as 2D lead bromide perovskites, the shape and stereochemistry of organic cations play a critical role in modulating the inorganic framework. acs.org While this compound is a simple salt, the principles observed in these perovskites illustrate the importance of cation structure. Studies on perovskites incorporating aromatic diammonium cations, like m-phenylene diammonium (mPDA) and p-phenylene diammonium (pPDA), reveal that the distortion of the lead bromide octahedra is directly influenced by the cation's stereochemistry. acs.org
The specific geometry of the cation and its ability to form hydrogen bonds with the bromide ions dictate the degree of tilting and distortion within the inorganic layers. acs.org For example, the different substitution patterns on the phenyl ring (meta vs. para) result in distinct hydrogen-bonding networks, which in turn cause different levels of octahedral distortion. acs.orgresearchgate.net This structural distortion is a key factor that influences the material's electronic and optical properties, such as producing tunable white-light emission. acs.orgrsc.org
A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. iucr.orgmdpi.com This interaction is distinct from the hydrogen bond where the bromide anion typically acts as an acceptor. In a halogen bond (R-X···Y), the halogen atom X (in this case, bromine) acts as the electron acceptor. mdpi.com
This interaction is strongest when the R-X···Y angle is nearly linear (approaching 180°) and the contact distance is less than the sum of the van der Waals radii. iucr.org While the Br⁻ anion in this compound is a nucleophile, other bromine-containing entities can act as halogen bond donors. For instance, studies on bromonium salts show clear evidence of C-Br···Br⁻ halogen bonds with angles around 174°. iucr.org In other layered perovskite structures, intercalated molecular bromine (Br₂) has been shown to form halogen bonds with the apical bromide ligands of the inorganic framework, exhibiting a nearly linear Br···Br-Pb angle of 177.5°. acs.org These findings demonstrate the capability of bromine to participate in these highly directional supramolecular interactions, which are critical in the field of crystal engineering. nih.gov
Phase Transitions and Structural Dynamics
The behavior of this compound under varying temperature conditions reveals significant insights into its structural stability and the dynamic nature of its constituent ions.
While specific studies detailing the continuous, temperature-dependent structural modifications of simple this compound are not extensively documented in readily available literature, the broader class of organic ammonium halides is known to exhibit significant structural changes with temperature. These modifications often involve alterations in unit cell parameters, bond lengths, and bond angles. In related organic-inorganic perovskite systems incorporating diammonium cations, temperature variations have been shown to induce phase transitions that dramatically affect the material's properties. For instance, in some layered perovskites, increasing temperature can lead to greater disorder in the organic alkyl chains and an expansion of the interlayer spacing. greatcellsolarmaterials.com
General trends observed in similar compounds suggest that heating can cause a transition from a more ordered, lower-symmetry phase at low temperatures to a more disordered, higher-symmetry phase at elevated temperatures. These changes are driven by the thermal energy overcoming the potential energy barriers for rotational or conformational changes in the diphenylammonium cation and the vibrational modes of the crystal lattice.
Order-disorder transitions are a key characteristic of many ammonium-based crystalline solids. In the context of this compound, this would involve the orientational ordering of the diphenylammonium cation, (C₆H₅)₂NH₂⁺. At lower temperatures, the cations are typically locked into specific orientations within the crystal lattice, resulting in an ordered state. As the temperature increases, the cations can gain sufficient thermal energy to overcome the rotational barriers, leading to a state of dynamic disorder where they can reorient between multiple equivalent positions. researchgate.net
This type of transition is often discontinuous and can be detected by techniques such as differential scanning calorimetry (DSC), which would show a thermal anomaly (a peak) at the transition temperature. Spectroscopic methods like nuclear magnetic resonance (NMR) and Raman spectroscopy are also powerful tools for probing the dynamic state of the organic cation. researchgate.net For example, a narrowing of NMR lines or changes in Raman vibrational modes can signify the onset of dynamic disorder. While direct evidence for this compound is limited, studies on related compounds like diisopropylammonium bromide have shown such order-disorder transitions leading to significant changes in physical properties like dielectric constant. royalsocietypublishing.org
Table 1: General Characteristics of Order-Disorder Transitions in Ammonium Salts
| Property | Low-Temperature (Ordered) Phase | High-Temperature (Disordered) Phase |
| Cation Orientation | Fixed, specific orientations | Dynamic reorientation between multiple sites |
| Symmetry | Generally lower | Generally higher |
| Entropy | Lower | Higher |
| NMR Signal | Broad lines | Narrow lines |
| Dielectric Constant | Typically lower | Typically higher, may show a peak at Tc |
This table presents generalized information based on the behavior of similar ammonium compounds and is for illustrative purposes.
Molecular Inclusion Phenomena and Their Structural Impact
Molecular inclusion, a fundamental concept in host-guest chemistry, involves the trapping of one chemical species (the "guest") within the crystal lattice of another (the "host"). wikipedia.orgpharmatech-rx.com While specific examples of this compound acting as a host for guest molecules are not prominently reported, the principles of inclusion chemistry suggest potential structural impacts.
If this compound were to form an inclusion compound, the guest molecules would occupy voids or channels within its crystal structure. The presence of these guests would invariably alter the host's lattice parameters and potentially its symmetry. The nature and strength of the interactions between the host and guest, which are typically non-covalent (e.g., van der Waals forces, hydrogen bonding), would dictate the stability and structure of the resulting inclusion complex. wikipedia.orgformulationbio.com
In related systems, the inclusion of molecules has been shown to have a profound effect on the structural and electronic properties of the host material. For instance, the intercalation of molecular bromine into a layered lead bromide perovskite containing a diammonium cation was found to induce a structural phase transition and significantly decrease the material's band gap. researchgate.netacs.org This highlights the potential of molecular inclusion as a method for tuning the solid-state properties of materials. The formation of such complexes often depends on the size and shape complementarity between the host cavity and the guest molecule. pharmatech-rx.com
Advanced Applications and Functional Roles in Materials Chemistry
Perovskite Solar Cell Architectures
In the architecture of perovskite solar cells, diphenylammonium bromide (DPABr) serves as a critical agent for interfacial engineering and charge transport modulation. Its incorporation into perovskite films, particularly those based on cesium lead bromide (CsPbBr₃), has been shown to address key challenges that limit device efficiency and longevity. acs.orgnycu.edu.tw
Solution-processed perovskite films are inherently polycrystalline, leading to a high density of defects, especially at the surfaces of the crystals and the boundaries between them. acs.orgmdpi.com These defects act as traps for charge carriers, promoting non-radiative recombination and hindering the performance of solar cells. nih.govresearchgate.net this compound is utilized as a surface passivating ligand to mitigate these detrimental effects. nycu.edu.twrsc.org
A primary role of this compound in perovskite materials is the passivation of surface vacancies. nycu.edu.twresearchgate.net Perovskite nanocrystals (NCs) often suffer from surface defects, such as halide anion vacancies and undercoordinated Pb²⁺ ions, which create deep trap states within the bandgap. nih.govresearchgate.net
When introduced into a perovskite formulation, DPABr dissociates, and its constituent ions play specific roles in healing these surface defects. The bromide ions (Br⁻) from DPABr directly compensate for halide vacancies on the surface of perovskite crystals, such as CsPbBr₃ NCs. acs.orgnycu.edu.twresearchgate.net This mechanism effectively "repairs" the damaged or incomplete crystal lattice at the surface. nih.gov The diphenylammonium cation ((C₆H₅)₂NH₂⁺) can also interact with the perovskite surface, with the ammonium (B1175870) group potentially occupying A-site cation vacancies, further stabilizing the structure. nih.gov This dual-action passivation reduces the number of non-radiative recombination centers, which is crucial for improving the material's optical and electronic properties. rsc.orgresearchgate.net
Beyond the surface of individual nanocrystals, the interfaces between crystals, known as grain boundaries, are also rich in defects in polycrystalline perovskite thin films. mdpi.comnih.gov These grain boundaries and the interfaces with charge transport layers are critical areas where charge carriers can be trapped and lost. techscience.commdpi.com
The application of additives like diphenylammonium halides is a key strategy to passivate these interfacial defects. acs.orgrsc.org The ions from DPABr can neutralize charged defects located at the grain boundaries, similar to their action on crystal surfaces. mdpi.comnih.gov By reducing the defect density at these critical junctions, DPABr helps to create a more electronically uniform and stable perovskite layer. nih.gov This passivation smoothens the film morphology, as evidenced by studies showing that the introduction of DPABr can lead to smooth and pinhole-free films with low surface roughness. acs.orgnycu.edu.twresearchgate.netresearchgate.net
By effectively passivating surface and interfacial defects, this compound directly influences the behavior of charge carriers (electrons and holes) within the perovskite material. This leads to a significant reduction in non-radiative recombination and an improvement in charge transport properties. rsc.orgresearchgate.netresearchgate.net
A direct measure of the effectiveness of defect passivation is the enhancement in the photoluminescence quantum yield (PLQY), which represents the material's efficiency in emitting light after absorbing it. A higher PLQY indicates that a larger fraction of electron-hole pairs recombine radiatively, rather than being lost to non-radiative pathways at defect sites.
Research has demonstrated a substantial improvement in the PLQY of perovskite nanocrystals upon treatment with DPABr. For instance, the introduction of DPABr into CsPbBr₃ nanocrystals has been reported to increase the PLQY from a baseline of 38% to as high as 72%. acs.orgnycu.edu.twresearchgate.netresearchgate.net In another study on CsPbBrₓI₃₋ₓ nanocrystals, DPABr passivation increased the PLQY from 55% to 78%. rsc.org This significant boost in emission efficiency is a direct consequence of the reduction in surface trap states. rsc.orgresearchgate.net
Table 1: Effect of this compound (DPABr) on Photoluminescence Quantum Yield (PLQY) of Perovskite Nanocrystals
| Perovskite Material | Initial PLQY (%) | PLQY with DPABr (%) | Source(s) |
| CsPbBr₃ NCs | 38 | 72 | acs.orgnycu.edu.twresearchgate.netresearchgate.net |
| CsPbBrₓI₃₋ₓ NCs | 55 | 78 | rsc.org |
In addition to reducing charge recombination, the diphenylammonium cation itself plays a crucial role in improving charge transport. rsc.orgresearchgate.net In many perovskite nanocrystal systems, the crystals are surrounded by long-chain insulating ligands like oleic acid and oleylamine, which are necessary for colloidal stability but impede the movement of charge carriers between crystals and into adjacent charge transport layers. nih.govresearchgate.net
Table 2: Performance Enhancement of CsPbBr₃ NC-based Devices with DPABr
| Performance Metric | Enhancement Factor | Source(s) |
| Maximum Brightness | 2.3-fold | acs.orgnycu.edu.tw |
| Maximum Current Efficiency | 3.3-fold | acs.orgnycu.edu.tw |
Crystallization Kinetics and Film Morphology Control
The quality of the perovskite film is paramount for device performance. This compound influences the crystallization process, leading to superior film morphology.
The introduction of DPABr during the formation of perovskite films, specifically with CsPbBr₃ nanocrystals, has been shown to yield films that are both smooth and free of pinholes. researchgate.netresearchgate.net Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) analyses revealed that films treated with DPABr exhibit a low surface roughness of 4.6 nm. researchgate.netresearchgate.net High-quality, pinhole-free films are crucial as they minimize leakage currents and prevent direct contact between charge transport layers, which can short-circuit the device. The challenge of obtaining dense and pinhole-free films is a general issue in perovskite fabrication, and additives play a critical role in overcoming it. mdpi.comnih.gov
During the solution-based fabrication of perovskite films, the formation of unwanted intermediate phases can impede the growth of a homogeneous, highly crystalline final perovskite structure. researchgate.net Additives can be employed to manage the evolution of these phases. Long-chain diammonium molecules, for example, have been reported to suppress these intermediate phases and concurrently promote the crystallization of the desired perovskite phase. dyenamo.seresearchgate.netnih.gov This is achieved by modulating the coordination of precursor components during the crystallization process. researchgate.net The use of a diammonium acetate (B1210297) spacer has also been shown to suppress the formation of complex intermediate phases, leading to enhanced crystallinity and a higher yield of the desired α-phase perovskite. aip.org
Role in Low-Dimensional and Hybrid Perovskite Formulations
This compound and similar large organic cations are instrumental in the formulation of low-dimensional (LD) and hybrid perovskite structures, which offer enhanced stability compared to their 3D counterparts. nih.govscispace.com These structures are formed by inserting large organic cations into the 3D perovskite lattice, which fragments the corner-sharing octahedra into sheets (2D), rods (1D), or clusters (0D). acs.orgmdpi.com
A particularly effective strategy for enhancing both the efficiency and stability of perovskite solar cells is the creation of a 2D/3D heterojunction. researchgate.net This typically involves a post-treatment step where a 3D perovskite film is coated with a solution containing a large ammonium halide salt, such as this compound. nsf.gov This process converts the surface layer of the 3D perovskite into a thin 2D perovskite layer. researchgate.netrsc.org
This 2D capping layer effectively passivates surface defects on the underlying 3D film, reducing non-radiative recombination at the critical interface with the charge transport layer. nsf.govrsc.org The formation of these heterojunctions has also been shown to relax tensile strain within the 3D perovskite film, which can otherwise contribute to degradation. nih.gov The resulting 2D/3D structures benefit from the excellent charge transport properties of the 3D bulk and the superior moisture resistance and defect passivation of the 2D surface layer. nsf.govresearchgate.net
Tuning Optoelectronic Properties via Dimensionality Control
The incorporation of large organic cations is a key strategy in materials science for manipulating the structure and, consequently, the optoelectronic properties of metal halide perovskites. cnr.itresearchgate.net Three-dimensional (3D) perovskites have a general formula of ABX₃, but their structure cannot accommodate larger organic cations like diphenylammonium. researchgate.net The introduction of such bulky cations forces the perovskite to form lower-dimensional structures, such as two-dimensional (2D) layered perovskites. wisc.edunih.gov These 2D structures can be of different types, including Ruddlesden-Popper (RP) and Dion-Jacobson (DJ) phases, where inorganic layers of metal-halide octahedra are separated by the organic cations. cnr.itresearchgate.net
This reduction in dimensionality from 3D to 2D introduces quantum and dielectric confinement effects. wisc.edu Quantum confinement occurs because the charge carriers (electrons and holes) are restricted within the thin inorganic layers, which act as quantum wells. This confinement leads to a wider bandgap and a significant increase in exciton (B1674681) binding energy—the energy required to separate an electron-hole pair—compared to their 3D counterparts. nih.gov The organic cation acts as a template, influencing the stacking and distortion of the inorganic layers, which provides a method for the fine-tuning of the material's electronic properties. researchgate.net By carefully selecting the organic spacer cation, the structural and optical properties of the resulting perovskite can be precisely controlled. rug.nlrsc.org For instance, studies on various diammonium cations have shown that the level of octahedral distortion and the resulting photoluminescence properties are directly linked to the structure of the organic spacer. cnr.itrsc.org
| Property | 3D Perovskites | 2D Layered Perovskites (with Bulky Cations) | Governing Principle |
|---|---|---|---|
| Dimensionality | Three-dimensional network | Two-dimensional layers or sheets | The bulky organic cation (e.g., Diphenylammonium) disrupts the 3D crystal lattice, forming layers separated by the organic molecules. This creates a quantum well-like structure. wisc.edunih.gov |
| Bandgap | Lower | Higher, and tunable | |
| Exciton Binding Energy | Low (e.g., ~10–50 meV) | High (e.g., hundreds of meV) | |
| Quantum Confinement | Absent | Strong |
Organic Electronic Devices
The unique properties of this compound when integrated into perovskite structures make it a compound of interest for various organic electronic devices.
This compound has been successfully utilized as a surface-passivating ligand to enhance the performance of perovskite nanocrystal (NC) light-emitting diodes (PeLEDs). rsc.org Surface defects on perovskite nanocrystals are a common issue that can impede device performance. rsc.org Research has shown that treating CsPbBrₓI₃₋ₓ nanocrystals with this compound (DPABr) can significantly improve their optoelectronic properties. rsc.orgacs.org
The bromide ions (Br⁻) from DPABr passivate surface vacancies on the nanocrystals, which reduces non-radiative recombination pathways. rsc.orgacs.org This passivation effect leads to a substantial increase in the photoluminescence quantum yield (PLQY), a critical measure of light emission efficiency. In one study, the PLQY of perovskite NCs improved from 38% to 72% after the introduction of DPABr. acs.org Furthermore, the π-conjugated phenyl rings of the diphenylammonium cation help to improve charge carrier injection into the nanocrystal core, overcoming the insulating nature of other long-chain ligands. rsc.orgacs.org This dual-action of defect passivation and enhanced charge injection results in PeLEDs with higher luminance, current efficiency, and improved environmental and thermal stability. rsc.org
| Parameter | Pristine (Control) Device | DPABr-Modified Device | Improvement Mechanism |
|---|---|---|---|
| Photoluminescence Quantum Yield (PLQY) | 55% | 78% | DPABr passivates surface defects with Br⁻ ions and the π-conjugated rings enhance charge injection, leading to improved radiative recombination and overall device performance. rsc.orgacs.org |
| Luminance | Control Value | Significantly Higher | |
| Current Efficiency | Control Value | Significantly Higher |
Layered perovskites, particularly those with a Dion-Jacobson (DJ) structure formed using diammonium cations, are highly promising for photodetector applications. wisc.edu The structure of these materials, with inorganic layers separated by organic spacers, is well-suited for light detection. Research on lead bromide perovskites using various aromatic diammonium cations has demonstrated their potential in creating high-performance photodetectors. cnr.itrsc.org
Although specific research focusing solely on this compound in photodetectors is not extensively documented, the principles derived from similar aromatic diammonium cations are directly applicable. The use of such cations allows for the construction of 2D perovskites with desirable characteristics for photodetection, such as high detectivity and excellent on/off ratios. For example, a photodetector based on a DJ perovskite with an aromatic diammonium cation, 2-(aminomethyl)pyridinium, achieved a high detectivity of 3.2 x 10¹¹ Jones. The rigidity and aromaticity of the spacer cation were found to be crucial for achieving superior optical and photoelectric performance.
| Spacer Cation | Perovskite Structure | Key Performance Metric (Detectivity) | Reference Finding |
|---|---|---|---|
| 1,4-Phenylenediammonium (1,4-PDA) | Dion-Jacobson (DJ) Phase | Intense Luminescence, Promising for Photodetection | The cation templating effect leads to a structure with high luminescence, a key property for photodetectors. rsc.org |
| 2-(aminomethyl)pyridinium (2AMPY) | Dion-Jacobson (DJ) Phase | 3.2 × 10¹¹ Jones | The rigidity and aromaticity of the cation result in superior photodetection performance compared to linear or aliphatic cyclic cations. |
| Diphenylammonium (hypothetical) | Dion-Jacobson (DJ) Phase | N/A (Research Pending) | Based on its structural similarity to other high-performing aromatic diammonium cations, it is a candidate for developing efficient photodetectors. |
The application of this compound in organic thin-film transistors (OTFTs) is an emerging area of research. Currently, there is limited specific literature detailing the use of this compound as a primary component in OTFTs. Research in the broader field of perovskite-based electronics has included the development of field-effect transistors, where the semiconductor layer is a metal halide perovskite. spiedigitallibrary.org Given the demonstrated ability of this compound to function as a structure-directing agent and an interface modifier in perovskite LEDs and its potential role in creating layered perovskite structures for photodetectors, its properties could be transferable to transistor applications. The controlled formation of 2D perovskite layers or the passivation of interfaces in a transistor architecture are potential research avenues for employing this compound to improve device stability and performance.
Catalytic Research Applications
Phase transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid polymer and an aqueous solution). In the context of polymer recycling, catalysts are used to transport a reactive ion (like hydroxide, OH⁻) from the aqueous phase into the organic phase where the polymer is, thereby enabling its depolymerization. Quaternary ammonium salts, such as benzyltrimethylammonium (B79724) bromide, are often effective phase transfer catalysts for this purpose. researchgate.net However, research specifically documenting the use of this compound, a secondary ammonium salt, as a phase transfer catalyst for polymer depolymerization is not prominent in the existing literature. One study noted the use of diphenylammonium triflate (DPAT) as a catalyst for other organic reactions, such as the synthesis of pyridines, but not for depolymerization. researchgate.net Therefore, its application in this specific catalytic role remains a subject for future investigation.
Investigation of Catalytic Mechanisms involving Bromide Species
While specific detailed mechanistic studies focusing exclusively on this compound are not extensively documented in peer-reviewed literature, its catalytic role can be understood by examining related ammonium salt systems and the fundamental behavior of the bromide anion in catalysis. The catalytic mechanisms involving ammonium bromide salts, including by extension this compound, are generally proposed to operate through pathways such as phase transfer catalysis or a dual-function mechanism where both the cation and the bromide anion play active roles.
A primary proposed mechanism is Phase Transfer Catalysis (PTC) . wikipedia.org In heterogeneous reaction systems (e.g., liquid-liquid or solid-liquid), the diphenylammonium cation, with its lipophilic phenyl groups, can act as a shuttle. It transports the bromide anion, or another reactant anion from an aqueous or solid phase into an organic phase where the bulk of the reaction occurs. nih.govias.ac.in This process overcomes the mutual insolubility of the reactants. The general cycle for a displacement reaction (RX + Y⁻ → RY + X⁻) would involve the diphenylammonium cation (Ph₂NH₂⁺) pairing with an anion (Y⁻) from the aqueous phase to form a lipophilic ion pair, [Ph₂NH₂⁺Y⁻], which then enters the organic phase to react with the substrate RX. fzgxjckxxb.com
Another significant catalytic pathway involves the dual-function of the ammonium salt, where the cation and the bromide anion participate directly and synergistically in the catalytic cycle. rsc.org In this model, the diphenylammonium cation can act as a Brønsted or Lewis acid, activating the substrate towards nucleophilic attack. Simultaneously, the bromide anion can function as a nucleophile, initiating the reaction.
A clear example of this dual-role mechanism is seen in the coupling of CO₂ with epoxides catalyzed by ammonium-rich macrocycles. rsc.org In this system:
The ammonium cations activate the epoxide by coordinating to the oxygen atom, which polarizes and weakens the C-O bond.
The bromide counter-anion then acts as a nucleophile, attacking a carbon atom of the activated epoxide ring to initiate ring-opening and form an alkoxide intermediate. rsc.org
This intermediate subsequently reacts with CO₂ to form a cyclic carbonate, regenerating the bromide catalyst for the next cycle.
The nucleophilicity of the halide anion is a critical factor in such reactions. The reactivity order is often observed to be I⁻ > Br⁻ > Cl⁻ > F⁻, positioning bromide as an effective nucleophile for initiating these transformations. researchgate.net
In reactions like dehydrative glycosylation, catalyzed by the related diphenylammonium triflate (DPAT), the mechanism is believed to involve the acidic proton of the ammonium cation activating the glycosyl donor. researchgate.net The hydrophobic environment created by the two phenyl groups around the active center is also thought to play a role by excluding water, which is a byproduct of the reaction. researchgate.net By analogy, in a reaction catalyzed by this compound, the diphenylammonium cation would activate the substrate, while the bromide anion could act as the nucleophile or a basic component in the catalytic cycle.
The following table summarizes research findings on related ammonium bromide catalysts, illustrating the functional role of the bromide species in different catalytic systems.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into the intrinsic properties of molecules and their interactions at the electronic level. These computational methods are instrumental in elucidating the electronic structure, bonding characteristics, and reactivity of chemical species like diphenylammonium bromide.
Density Functional Theory (DFT) Studies on Electronic Structure and Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.govscispace.comrsc.org This method is based on the principle that the total energy of a system is a functional of its electron density. scispace.com DFT calculations can provide a wealth of information about the geometric and electronic properties of this compound.
DFT studies are crucial for determining optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. For this compound, DFT could be used to predict how the electronic properties of the diphenylammonium cation are influenced by the bromide anion.
In the context of related systems, DFT has been employed to study the electronic structure of various organic-inorganic hybrid perovskites containing diammonium cations. rsc.orgresearchgate.net These studies reveal how the nature of the organic cation influences the band gap and electronic properties of the material. researchgate.net For instance, calculations on lead bromide perovskites with different diammonium cations have shown that distortions in the crystal lattice, influenced by the cation, directly impact the electronic band gap. rsc.org Similar DFT calculations on this compound would elucidate the charge distribution, electrostatic potential, and the nature of the frontier molecular orbitals, providing a fundamental understanding of its electronic behavior.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 8.2 D |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Interactions
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density to define atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.orgwiley-vch.de QTAIM analysis can characterize the nature and strength of both covalent and noncovalent interactions within a molecular system. nih.govmdpi.comresearchgate.net
For this compound, QTAIM would be particularly useful for analyzing the N-H···Br hydrogen bonds and any potential noncovalent interactions involving the phenyl rings. The theory identifies bond critical points (BCPs) in the electron density, and the properties at these points, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. mdpi.comijnc.ir A positive Laplacian value typically indicates a closed-shell interaction, such as a hydrogen bond or a van der Waals interaction.
In studies of other halide complexes, QTAIM has been instrumental in quantifying the strength of intermolecular interactions. mdpi.commdpi.com For example, in supramolecular complexes involving halometalates, QTAIM analyses have been used to estimate the energies of halogen···halogen contacts. mdpi.com Applying QTAIM to this compound would allow for a detailed description of the bonding, including the covalent character of the N-H bonds and the nature of the ionic interaction with the bromide ion.
Table 2: Hypothetical QTAIM Parameters for the N-H···Br Interaction in this compound
| Parameter | Value at Bond Critical Point |
| Electron Density (ρ(r)) | 0.025 a.u. |
| Laplacian of Electron Density (∇²ρ(r)) | +0.085 a.u. |
| Total Electron Energy Density (H(r)) | -0.001 a.u. |
Note: The values in this table are hypothetical and illustrate the type of data generated from a QTAIM analysis.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the dynamics, conformational changes, and thermodynamic properties of substances like this compound.
Understanding Dynamic Behavior in Supramolecular Systems
In the context of supramolecular chemistry, MD simulations are invaluable for understanding the assembly, stability, and dynamic properties of complex architectures. dodynet.euresearchgate.netnih.gov These simulations can model the behavior of molecules in solution or in the solid state, providing insights into processes that are often difficult to probe experimentally. rsc.org
For this compound, MD simulations could be used to study its behavior in different solvent environments, to understand the dynamics of the diphenylammonium cation, including the rotation of the phenyl groups, and to investigate the stability of any supramolecular structures it may form. Simulations can reveal how the cation and anion interact and move relative to each other over time, providing a dynamic picture of the ionic pair. In more complex systems, such as those involving the self-assembly of molecules, MD simulations can elucidate the mechanisms of formation and the structural fluctuations of the resulting aggregates. nih.govrsc.orgaps.org
Modeling of Supramolecular Interactions
The ability of this compound to form supramolecular assemblies is governed by a variety of noncovalent interactions. Computational modeling plays a crucial role in understanding and predicting the outcomes of these interactions. mdpi.comnih.gov
Noncovalent Interactions with Polyhalides and Halometalates
This compound has the potential to act as a cation in the formation of supramolecular complexes with polyhalides (e.g., Br₃⁻) and halometalates (e.g., [SnBr₆]²⁻). The study of these interactions is a significant area of research in supramolecular chemistry. mdpi.comacs.org
Computational modeling, often using DFT and QTAIM, is essential for characterizing the noncovalent interactions that stabilize these complexes, such as halogen bonds (X···X or X···Y) and hydrogen bonds. acs.orgnih.gov For example, studies on supramolecular complexes of bromostannate(IV) have used DFT calculations to prove the existence and quantify the strength of Br···Br interactions. researchgate.netnih.gov Similarly, research on iodoantimonate(III) and iodobismuthate(III) hybrids has utilized computational methods to understand the structural features and stability imparted by noncovalent interactions. semanticscholar.org
If this compound were used as a counterion in the synthesis of such materials, computational modeling would be critical to understand how the size, shape, and charge distribution of the diphenylammonium cation directs the assembly of the polyhalide or halometalate anions into specific one-, two-, or three-dimensional structures. researchgate.net These models can predict the geometry of the resulting supramolecular architecture and estimate the energies of the noncovalent interactions that hold it together.
Predicting Energetic Stability and Electronic Properties
Computational methods, particularly those based on Density Functional Theory (DFT), are pivotal in predicting the energetic stability and electronic properties of materials. For organometallic compounds, these calculations provide a foundational understanding of their structural and electronic behavior.
Theoretical investigations into compounds structurally related to this compound, such as those involving diammonium cations, have demonstrated the power of DFT in elucidating key material properties. For instance, DFT calculations have been successfully used to determine that certain 2D lead bromide perovskites are direct-band-gap semiconductors. acs.org These studies also reveal crucial information about electronic band gaps and effective masses. acs.org
The stability of a compound is a critical parameter that can be assessed computationally. The binding energy, which indicates the stability of a metallofullerene, for example, is calculated by taking the difference between the total energy of the metallofullerene and the sum of the energies of the fullerene and the metal cluster. mdpi.com Higher binding energy values correspond to greater stability. mdpi.com Similarly, the thermodynamic stability of different material phases can be evaluated by comparing their relative energies. mdpi.com
Furthermore, DFT calculations are instrumental in understanding the electronic structure, which governs the optical and electrical properties of a material. rsc.org Analysis of the total and projected density of states can reveal the metallic or semiconducting nature of a compound and its various surfaces. rsc.org For instance, such analyses have shown that for some copper bromide surfaces, those terminated with the electronegative bromine atoms tend to be more stable, especially when accompanied by significant structural relaxation. rsc.org
The following table provides a conceptual overview of the types of data generated from theoretical predictions of energetic stability and electronic properties.
| Property | Theoretical Method | Predicted Outcome for a Hypothetical DPABr-based System |
| Energetic Stability | DFT, Ab initio atomistic thermodynamics | Formation energy, Cohesive energy, Surface energy phase diagrams |
| Electronic Band Gap | DFT (e.g., with GLLB-SC functional) | Direct/Indirect band gap, Band gap energy (eV) |
| Electronic Structure | DFT | Total and Projected Density of States (DOS), Bader's electronic charges |
| Defect Properties | First-principles calculations | Formation of shallow or deep states within the band gap |
This table is illustrative and provides a general framework for the types of properties investigated through computational methods.
Computational Design and Screening of Materials
Computational approaches have revolutionized the discovery and design of new materials, moving beyond traditional trial-and-error methodologies toward a more rational, predictive framework.
Computational design strategies are extensively used to discover new perovskite materials for various applications, including photovoltaics and optoelectronics. nanoge.org First-principles calculations, a cornerstone of this approach, provide valuable insights that can guide the synthesis of novel compounds with improved properties. nanoge.org
The discovery of new materials often begins with computational screening. For instance, empirical metrics like the Goldschmidt tolerance factor (τ) and the octahedral index (μ) are used to predict the stability of perovskite structures based on ionic radii. nih.govfrontiersin.org These initial predictions are then often followed by more detailed DFT calculations to understand the electronic, structural, and thermodynamic properties. nih.govfrontiersin.org This computational-led approach has been successful in identifying new halide double perovskites. nanoge.org
A key aspect of this design process is the ability to create "lookalike" materials. For example, computational strategies can be employed to find oxide perovskites that have similar optoelectronic properties to well-known halide perovskites, thereby expanding the library of functional materials. nanoge.org This rational design has led to the successful synthesis of new oxide double perovskite semiconductors with band gaps in the visible range. nanoge.org
The following table illustrates how computational design can be applied to discover novel perovskite materials, using a hypothetical scenario involving a diphenylammonium-type cation.
| Design Step | Computational Tool | Objective | Example Outcome |
| Initial Screening | Goldschmidt tolerance factor, Octahedral index | Predict structural stability of new perovskite compositions. | Identification of a series of potentially stable (DPA)PbX₃ perovskites. |
| Property Calculation | Density Functional Theory (DFT) | Determine electronic band structure and optical properties. | Prediction of a direct band gap suitable for solar cell applications. |
| Analogue Identification | First-principles calculations | Find oxide perovskites with similar properties to the halide-based ones. | Discovery of a novel Ba-based oxide perovskite with a similar electronic band structure. |
| Synthesis Guidance | Computational Thermodynamics | Predict reaction pathways and stable phases to guide experimental synthesis. | A calculated phase diagram indicates the optimal temperature and pressure for synthesis. |
This table is a conceptual representation of the computational design process.
Machine learning (ML) has emerged as a powerful tool to accelerate the screening and discovery of new materials by identifying promising candidates from a vast chemical space. aip.orgaip.orgresearchgate.net This data-driven approach can significantly reduce the time and resources required compared to purely experimental or traditional computational methods. aip.orgaip.org
In the context of perovskite solar cells, ML models have been used for the rational screening of organic salts as surface passivators. aip.orgaip.orgresearchgate.net By training models on experimental data, it is possible to identify the key chemical features of a passivator that directly influence device performance, such as the open-circuit voltage (Voc). aip.orgaip.org For instance, one study used an ML approach to analyze nine different organic salts and found that the presence of certain halides and the molecular weight of the cation were significant factors. aip.org
The process typically involves several steps:
Data Preparation: Compiling a dataset of materials and their measured properties.
Feature Engineering: Defining a set of descriptors that characterize each material.
Model Training: Using various ML algorithms (e.g., linear regression, k-nearest neighbors, random forest, neural networks) to learn the relationship between the features and the target property. aip.org
Model Interpretation: Using techniques like Shapley Additive Explanations (SHAP) to understand which features are most influential. aip.orgaip.org
Predictive Screening: Applying the trained model to predict the properties of new, untested candidate materials.
This methodology not only helps in identifying high-performance materials but also provides deeper insights into the underlying physics of the system. aip.org
The table below outlines the key steps in a machine learning workflow for screening surface modifiers for perovskite solar cells.
| Machine Learning Step | Description | Example Application |
| Data Collection | A dataset is created from experimental results of perovskite solar cells with different organic salt passivators. | Data on open-circuit voltage (Voc) for devices with nine different organic cations. aip.orgaip.org |
| Feature Selection | Chemical and physical properties of the organic cations are chosen as input features for the model. | Molecular weight, presence of specific halides (I, Br, Cl), flexibility of the molecule. aip.orgresearchgate.net |
| Model Training | Multiple machine learning models are trained on the dataset to predict the target property (e.g., Voc). | Models used include Linear Regression, k-Nearest Neighbors, Random Forest, and Neural Networks. aip.org |
| Feature Importance Analysis | The trained model is analyzed to determine which features have the most significant impact on the predicted property. | SHAP analysis reveals that the presence of chlorine and molecular flexibility are key for high Voc. aip.orgresearchgate.net |
| Predictive Screening | The model is used to predict the performance of new, unsynthesized candidate molecules. | A new passivator is proposed based on model predictions and subsequently validated experimentally. aip.org |
Theoretical calculations provide profound insights into how the electronic band gap of a material can be tuned and how charge carriers behave within the material. This understanding is crucial for optimizing materials for optoelectronic applications.
Band Gap Tuning: The band gap of perovskite materials can be precisely controlled by altering their chemical composition. For instance, in mixed-halide perovskites like CH₃NH₃Pb(I₁₋ₓBrₓ)₃, the band gap can be tuned by varying the bromide-to-iodide ratio. arxiv.org First-principles calculations are essential for predicting how these compositional changes will affect the electronic structure. acs.org DFT studies have shown that for CsPb(I₁₋ₓBrₓ)₃, increasing the bromine content leads to an increase in the band gap. researchgate.net This ability to tune the band gap is critical for applications such as tandem solar cells, where different layers need to absorb different parts of the solar spectrum. arxiv.org
Carrier Dynamics: The efficiency of optoelectronic devices is heavily dependent on the dynamics of photogenerated charge carriers (electrons and holes). Theoretical studies can unravel the complex processes of carrier transport, trapping, and recombination. rsc.org For example, ab initio molecular dynamics (AIMD) simulations can be used to study the influence of structural dynamics on charge carrier behavior at finite temperatures. rsc.org
These simulations have revealed that in 2D perovskites, the choice of the organic spacer cation can significantly influence electron-phonon coupling and, consequently, the rate of non-radiative recombination. rsc.org Understanding these relationships at an atomic level provides clear guidelines for designing new materials with improved photophysical properties. rsc.org Furthermore, theoretical studies can elucidate the nature of excitons (bound electron-hole pairs) and how their binding energies can be reduced to improve charge separation, for instance, by using organic cations with high dielectric screening. researchgate.net
The table below summarizes theoretical approaches to understanding and manipulating band gap and carrier dynamics.
| Property | Theoretical Method | Key Insights |
| Band Gap Tuning | Density Functional Theory (DFT) | The band gap can be engineered by halide substitution (e.g., Br for I), with increasing Br content generally leading to a larger band gap. researchgate.net |
| Carrier Recombination | Ab Initio Molecular Dynamics (AIMD) | The organic spacer cation's structure affects electron-phonon interactions, which in turn influences non-radiative recombination rates. rsc.org |
| Exciton (B1674681) Properties | DFT, Bethe-Salpeter Equation (BSE) | Organic cations with high dielectric screening can reduce exciton binding energies, facilitating charge separation. researchgate.netrsc.org |
| Charge Carrier Mobility | DFT | Calculations of band dispersion can indicate favorable pathways for hole and electron transport. rsc.org |
Advanced Characterization Techniques in Diphenylammonium Bromide Research
Spectroscopic Methods
Photoluminescence (PL) spectroscopy is a powerful non-destructive technique used to investigate the optical and electronic properties of materials. The process involves exciting the sample with photons of a specific energy, causing it to be promoted to a higher electronic state. As the material relaxes back to its ground state, it emits photons, and the spectrum of this emitted light is analyzed.
In the context of materials containing organic cations and halide anions, such as perovskite semiconductors, PL spectroscopy provides critical information about the material's band gap, defect states, and recombination dynamics. nih.gov For diphenylammonium bromide, PL studies would involve irradiating the sample with a light source (e.g., a laser) with energy greater than its band gap and measuring the emission spectrum.
Research on related two-dimensional layered halide perovskites, such as phenylethylammonium lead bromide, shows that these materials can exhibit distinct emission features. nih.gov At room temperature, a single sharp exciton (B1674681) emission peak is often observed, while at lower temperatures, the spectra can resolve into multiple peaks and broader emission bands. nih.gov This broadband emission, often significantly Stokes-shifted from the main exciton peak, can be attributed to the presence of self-trapped excitons or the coupling of electronic states between the organic and inorganic components of the structure. nih.gov The analysis of temperature-dependent PL spectra and time-resolved PL (TRPL) measurements can further elucidate the kinetics of these emissive states. nih.gov While specific PL data for pure this compound is not extensively reported, studies on similar compounds suggest that its optical properties would be highly dependent on its crystalline structure and the presence of any impurities or defects. mdpi.com
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. researchgate.netresearchgate.net The sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the element. nus.edu.sg
For this compound, an XPS survey scan would confirm the presence of Carbon (C), Nitrogen (N), and Bromine (Br). High-resolution scans of the C 1s, N 1s, and Br 3d regions would provide detailed chemical state information.
C 1s Spectrum : The C 1s spectrum would be expected to show a main peak corresponding to the aromatic C-C and C-H bonds of the phenyl rings, typically around 284.6-285.0 eV. nus.edu.sgkombyonyx.com A second, smaller component at a higher binding energy would correspond to the C-N bond.
N 1s Spectrum : The N 1s spectrum is particularly informative. For the diphenylammonium cation [(C₆H₅)₂NH₂]⁺, the nitrogen atom is in a protonated, positively charged state. This typically results in a peak at a higher binding energy (around 400-402 eV) compared to a neutral amine group (~399 eV). researchgate.netnus.edu.sg
Br 3d Spectrum : The Br 3d spectrum would show a doublet (Br 3d₅/₂ and Br 3d₃/₂) characteristic of the bromide anion (Br⁻). The Br 3d₅/₂ peak is typically observed in the range of 68-69 eV. researchgate.net
The quantitative analysis of the peak areas, corrected by relative sensitivity factors, can be used to verify the stoichiometry of the compound.
| Core Level | Expected Binding Energy (eV) | Inferred Chemical State |
|---|---|---|
| C 1s | ~284.8 | Aromatic C-C, C-H |
| C 1s | ~286.0 | Aromatic C-N |
| N 1s | ~401.5 | Ammonium (B1175870) (R₂NH₂⁺) |
| Br 3d₅/₂ | ~68.5 | Bromide (Br⁻) |
Table 1: Representative expected XPS binding energies for the core levels in this compound. Values are typical and can vary slightly based on instrument calibration and sample charging.
Ultraviolet Photoelectron Spectroscopy (UPS) is a technique analogous to XPS but uses lower-energy ultraviolet photons (typically from a helium discharge lamp, He I at 21.2 eV or He II at 40.8 eV) to probe the valence electronic states of a material. thermofisher.comwarwick.ac.uk Because it examines the loosely bound valence electrons that participate in chemical bonding, UPS is exceptionally powerful for mapping the electronic band structure, determining the valence band maximum (VBM), ionization potential, and work function of materials. psu.eduyoutube.com
In a UPS experiment on a thin film of this compound, the spectrum would reveal the density of states (DOS) in the valence region. Key information that can be extracted includes:
Valence Band Maximum (VBM): The leading edge of the UPS spectrum on the low binding energy side corresponds to the highest occupied molecular orbital (HOMO) level, or the VBM in a solid-state context. This value is crucial for understanding charge transport properties and for designing electronic devices.
Ionization Potential (IP): The ionization potential, the energy required to remove an electron from the material into a vacuum, can be calculated by adding the width of the UPS spectrum (from the VBM to the secondary electron cutoff) to the photon energy.
Work Function (Φ): The work function, the minimum energy needed to remove an electron from the Fermi level to the vacuum level, is determined from the secondary electron cutoff region of the spectrum. psu.edu
This information is vital for predicting how this compound would behave at interfaces with other materials, such as electrodes in an optoelectronic device, as it determines the energy level alignment and the efficiency of charge injection or extraction. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C. The chemical shift (δ) of a nucleus in an NMR spectrum provides detailed information about its local electronic environment. bhu.ac.in
For this compound, ¹H and ¹³C NMR spectra would provide definitive confirmation of its molecular structure.
¹H NMR : The proton NMR spectrum would show distinct signals for the aromatic protons and the N-H protons. The aromatic protons on the two phenyl rings would appear as a complex multiplet in the typical aromatic region (~7.0-7.5 ppm). Due to the electron-withdrawing nature of the ammonium group, these protons would be shifted slightly downfield compared to neutral diphenylamine (B1679370). rsc.org The two protons on the nitrogen atom (N-H₂) would likely appear as a broad singlet at a further downfield position, with its chemical shift and broadness being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
¹³C NMR : The carbon-13 NMR spectrum would show signals for the different carbon environments in the phenyl rings. Typically, four distinct signals would be expected for the aromatic carbons: the ipso-carbon attached to the nitrogen, and the ortho, meta, and para carbons. The chemical shifts of these carbons provide insight into the electron distribution within the aromatic system. rsc.orgoregonstate.edu
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (ortho, meta, para) | 7.0 - 7.5 | Multiplet (m) |
| ¹H | Ammonium (N-H₂) | > 8.0 (variable) | Broad Singlet (br s) |
| ¹³C | Aromatic (C-N, ipso) | ~140 | - |
| ¹³C | Aromatic (C-H) | 115 - 130 | - |
Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Shifts are relative to TMS and can vary based on the deuterated solvent used. rsc.orgpdx.edu
Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser. northwestern.edu A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. semanticscholar.org This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for probing the skeletal vibrations of the phenyl rings in this compound.
The Raman spectrum of this compound would be characterized by several key features:
Ring Vibrations: Strong peaks associated with the C-C stretching modes within the aromatic rings would be prominent, typically appearing in the 1580-1610 cm⁻¹ region (ring quadrant stretch) and a sharp band near 1000 cm⁻¹ (ring trigonal breathing mode). researchgate.net
C-N Vibrations: The C-N stretching vibration would also be observable.
N-H Vibrations: The N-H stretching and bending modes of the ammonium group would give rise to Raman bands, although these can sometimes be weak.
Low-Frequency Modes: In the solid state, low-frequency Raman spectroscopy can probe lattice vibrations (phonons), providing information about the crystal structure and intermolecular interactions, including those involving the bromide counter-ion. researchgate.netwayne.edu
Analysis of Raman spectra can reveal information about molecular conformation, crystal packing, and phase transitions. semanticscholar.org
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3060 | Aromatic C-H Stretch |
| ~1600 | Aromatic C=C Ring Stretch |
| ~1030 | Aromatic C-H In-plane Bend |
| ~1000 | Aromatic Ring Breathing (Trigonal) |
| < 200 | Lattice Vibrations (Phonons) |
Table 3: Typical Raman shifts for key vibrational modes expected in this compound, based on data for diphenylamine and related aromatic compounds. researchgate.net
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. journalwjbphs.com It measures the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. gsconlinepress.com A vibrational mode is IR-active if it results in a change in the molecule's dipole moment.
The FTIR spectrum of this compound would display characteristic absorption bands that confirm its structure:
N-H Stretching: A key feature would be the broad and strong absorption band in the region of 2400-3200 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the secondary ammonium cation [(C₆H₅)₂NH₂]⁺. The broadness is a result of extensive hydrogen bonding. libretexts.org
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of C-H stretching in the aromatic rings.
Aromatic C=C Stretching: A series of medium to sharp absorptions between 1450 cm⁻¹ and 1600 cm⁻¹ correspond to the carbon-carbon double bond stretching vibrations within the phenyl rings.
C-N Stretching: The stretching vibration of the C-N bond typically appears in the 1250-1350 cm⁻¹ region.
Aromatic C-H Bending: Strong absorptions in the 690-900 cm⁻¹ "fingerprint region" arise from the out-of-plane C-H bending vibrations, and their specific positions can give clues about the substitution pattern of the aromatic rings. libretexts.org
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | Stretch | Aromatic C-H |
| 3200 - 2400 | Stretch (Broad) | Ammonium N-H |
| 1600 - 1450 | Stretch | Aromatic C=C |
| 1350 - 1250 | Stretch | Aromatic C-N |
| 900 - 690 | Bend (Out-of-plane) | Aromatic C-H |
Table 4: Characteristic FTIR absorption bands for the functional groups present in this compound. libretexts.orglibretexts.org
Microscopic and Morphological Characterization
Microscopic examination is fundamental to understanding the physical form and structure of this compound, particularly when it is applied as a thin film or used as an additive in composite materials.
Scanning Electron Microscopy (SEM) is a powerful technique used to investigate the surface topography and composition of materials at the micro- and nanoscale. In the context of materials research, SEM is frequently employed to assess the quality of thin films.
Research involving this compound (DPABr) has demonstrated its utility as a surface ligand for cesium lead bromide (CsPbBr₃) nanocrystals. SEM analysis in these studies revealed that the introduction of DPABr was instrumental in forming smooth and pinhole-free films. researchgate.net High-quality film morphology, characterized by uniformity and the absence of defects, is crucial for the performance of optoelectronic devices, as it facilitates efficient charge transport and minimizes current leakage.
Atomic Force Microscopy (AFM) provides three-dimensional topographical information with extremely high resolution, making it an indispensable tool for quantifying surface roughness. ebatco.comicspicorp.com The technique operates by scanning a sharp probe over the sample surface, measuring the minute forces between the tip and the surface to construct a detailed topographical map. icspicorp.com Common parameters used to quantify roughness include the arithmetic average roughness (Sa) and the root mean square roughness (Sq). icspicorp.com
In studies where this compound was used to modify the surface of CsPbBr₃ nanocrystal films, AFM was used to perform quantitative analysis of the surface texture. These measurements confirmed the observations from SEM, showing that the incorporation of DPABr resulted in films with a low surface roughness of 4.6 nm. researchgate.net A smoother surface is often correlated with improved device performance and stability.
Table 1: Surface Roughness of CsPbBr₃ Nanocrystal Films with this compound An interactive data table is available below.
| Sample | Surface Roughness (nm) | Source |
|---|---|---|
| CsPbBr₃ with DPABr surface ligand | 4.6 | researchgate.net |
Electrical and Optoelectronic Characterization
Understanding the electrical and optoelectronic properties of this compound is key to determining its suitability for electronic devices. These characterization techniques probe how the material transports charge and interacts with light.
In the field of light-emitting devices, such as organic light-emitting diodes (OLEDs), key performance metrics include current efficiency (measured in candela per ampere, cd/A) and brightness or luminance (measured in candela per square meter, cd/m²). nih.gov These parameters quantify how effectively a device converts electrical current into light. Achieving high brightness at low operating voltages is a critical goal to ensure device longevity and energy efficiency. nih.gov
While specific device reports detailing the current efficiency and brightness of systems using this compound as the primary active component are not prominent, its role as a passivating agent has shown significant benefits for properties directly related to electroluminescence efficiency. For instance, its use as a surface ligand for CsPbBr₃ nanocrystals has been shown to dramatically improve the photoluminescence quantum yield (PLQY), a measure of a material's intrinsic ability to emit light upon excitation. The PLQY was enhanced from 38% in pristine nanocrystals to 72% after the introduction of DPABr. researchgate.net This substantial improvement suggests that DPABr can play a crucial role in developing more efficient light-emitting devices.
Table 2: Photoluminescence Quantum Yield (PLQY) Improvement An interactive data table is available below.
| Material | PLQY | Source |
|---|---|---|
| Pristine CsPbBr₃ Nanocrystals | 38% | researchgate.net |
| CsPbBr₃ with DPABr surface ligand | 72% | researchgate.net |
Photoconductivity is the phenomenon where a material becomes more electrically conductive due to the absorption of light. Measuring a material's photoconductivity provides valuable information about its photo-response, including the efficiency of light absorption, the generation of charge carriers (electrons and holes), and their subsequent transport and recombination dynamics. These measurements are crucial for assessing a material's potential for use in photodetectors, solar cells, and other photosensitive devices. The experimental setup typically involves illuminating the material with a light source of a specific wavelength and intensity while measuring the change in its electrical current under an applied voltage.
Dielectric spectroscopy is a powerful method for investigating the electrical properties of materials as a function of frequency and temperature. It measures the dielectric permittivity (or dielectric constant), which indicates a material's ability to store electrical energy in an electric field, and the AC conductivity (σ_ac), which describes the movement of charge carriers under an alternating electric field.
Hall Measurements for Carrier Mobilityresearchgate.net
Hall measurements are a critical advanced characterization technique used to determine the carrier mobility, carrier density, and type of charge carriers in semiconductor materials, including perovskite films enhanced with additives like this compound. This technique involves applying a magnetic field perpendicular to the direction of current flow in a sample and measuring the resulting transverse voltage, known as the Hall voltage. The magnitude of this voltage is directly proportional to the product of the current and the magnetic field and inversely proportional to the charge carrier density, allowing for the calculation of key electronic properties.
In the context of perovskite solar cell research, Hall measurements provide invaluable insights into how additives and structural modifications influence charge transport. While specific Hall measurement data for perovskite films incorporating this compound is not extensively documented in publicly available literature, the principles of the technique are broadly applied to understand the effects of similar bulky organic ammonium halides. These additives are often used to passivate defects and modify the dimensionality of the perovskite structure, which can have a significant impact on carrier mobility.
Open-Circuit Voltage (VOC) and Power Conversion Efficiency (PCE) Assessmentresearchgate.netresearchgate.netfrontiersin.orgperovskite-info.comescholarship.orgresearchgate.net
While extensive data specifically for this compound is limited, research on the closely related compound, diphenylammonium chloride (DPACl), provides significant insights into the potential effects. Studies have shown that using DPACl as an additive in wide-bandgap perovskite solar cells can effectively enhance the quality of the perovskite film, improve charge carrier dynamics, and reduce non-radiative recombination losses. This leads to a notable increase in both VOC and PCE. For example, an optimized concentration of DPACl in a perovskite solar cell resulted in a PCE of 19.66% with a high VOC of 1.172 V.
The table below summarizes the performance of perovskite solar cells incorporating diphenylammonium chloride, illustrating the impact of this additive on device performance.
Table 1: Photovoltaic Performance of Perovskite Solar Cells with Diphenylammonium Chloride (DPACl) Additive
| Additive Concentration | VOC (V) | JSC (mA/cm²) | Fill Factor (%) | PCE (%) |
| Control (0 mg/mL) | 1.125 | 21.54 | 75.1 | 18.21 |
| DPACl (1 mg/mL) | 1.158 | 21.78 | 76.8 | 19.35 |
| DPACl (2 mg/mL) | 1.172 | 21.91 | 76.6 | 19.66 |
| DPACl (3 mg/mL) | 1.146 | 21.65 | 74.3 | 18.42 |
Furthermore, research on other similar bulky ammonium halides, such as phenylpropylammonium bromide (PPABr), has also demonstrated significant improvements in the efficiency and stability of inverted perovskite solar cells. researchgate.net The use of PPABr was shown to effectively eliminate halide vacancy defects and uncoordinated Pb²⁺ ions, leading to enhanced device performance. This body of research suggests that this compound would likely have a comparable beneficial effect on the VOC and PCE of perovskite solar cells through similar passivation mechanisms.
Emerging Research Directions and Future Outlook
Development of Novel Diphenylammonium Bromide-Based Hybrid Materials
The development of organic-inorganic hybrid materials, particularly metal halide perovskites, has been a landmark in materials science. The function of the organic cation in these structures is pivotal, influencing the material's dimensionality, stability, and optoelectronic properties. The incorporation of large, bulky organic cations is a key strategy to create two-dimensional (2D) layered perovskites. nih.govacs.org In these structures, the organic molecules act as spacers between inorganic metal-halide sheets, forming natural quantum wells.
The diphenylammonium cation, due to its significant size and aromatic nature, is a compelling candidate for engineering novel 2D hybrid materials. While extensive research has focused on smaller ammonium (B1175870) cations, the principles of A-site cation chemistry in halide perovskites suggest that bulky aryl-ammonium spacers like diphenylammonium can be used to precisely control the layer thickness (the 'n' value) of 2D Ruddlesden-Popper or Dion-Jacobson phases. nih.govacs.org Research into analogous systems using other large aromatic diammonium ions has demonstrated the ability to modulate octahedral distortions in 2D lead bromide perovskites, thereby tuning their photoluminescence from narrow to broad white-light emission. unifi.it This highlights the potential for this compound to serve as a templating agent to create materials with tailored light-emitting properties.
Beyond perovskites, researchers are exploring other novel hybrid composites. For instance, studies on the related compound diphenylamine-2-carboxylic acid have led to the creation of hybrid materials with highly porous carbon, indicating potential applications in energy storage as supercapacitors. mdpi.com This suggests a broader scope for this compound in creating functional hybrid systems where the organic component is integral to the material's performance.
Table 1: Influence of Large Aromatic Cations on Hybrid Material Properties
| Feature | Influence of Large Aromatic Cation (e.g., Diphenylammonium) | Potential Application |
|---|---|---|
| Dimensionality | Acts as a spacer, promoting the formation of 2D layered structures. nih.gov | Tunable optoelectronics, LEDs |
| Quantum Confinement | Creates natural quantum well structures, altering electronic properties. | Light-emitting devices, photovoltaics |
| Structural Distortion | Induces octahedral tilting and distortion in the inorganic lattice. unifi.it | Broadband light emitters, white-light LEDs |
| Hydrophobicity | Increases resistance to moisture ingress due to the nonpolar nature of the aromatic rings. | Environmentally stable solar cells and devices |
Exploration in Advanced Functional Materials Beyond Perovskites
While the development of perovskite-related materials is a major driver, the unique properties of this compound position it for exploration in other classes of advanced functional materials. Its potential roles can be broadly categorized as a structural component, a precursor, or a functional molecule in its own right.
One promising area is in the development of hole-transporting materials (HTMs) for solid-state devices. Diphenylamine-based molecules are already recognized for their excellent hole-transporting capabilities and are used in perovskite solar cells to efficiently extract positive charge carriers. nih.gov Density functional theory calculations have been employed to design novel diphenylamine-based HTMs, indicating that the core structure is highly adaptable for optimizing electronic properties. nih.gov this compound could serve as a key precursor in the synthesis of these advanced HTMs.
Furthermore, organic ammonium salts are widely used as structure-directing agents or surfactants in the synthesis of nanostructured materials. For example, compounds like cetyltrimethylammonium bromide are used to control the morphology of metal oxides for sensor and catalysis applications. nih.gov The bulky and aromatic nature of the diphenylammonium cation could offer new possibilities for templating the growth of porous materials or metal-organic frameworks (MOFs), potentially leading to novel catalysts or chemical sensors. The exploration of hybrid composites based on polymers derived from diphenylamine-related molecules for supercapacitor applications further underscores the potential for creating energy storage materials that are not based on the perovskite structure. mdpi.com
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
The traditional trial-and-error approach to materials discovery is time-consuming and expensive. The sheer number of possible combinations when designing organic-inorganic hybrid materials presents a significant challenge. Artificial intelligence (AI) and machine learning (ML) have emerged as transformative tools to accelerate this process. semanticscholar.org
For hybrid materials, ML models can be trained on large datasets derived from theoretical calculations (like Density Functional Theory, DFT) to predict the properties of undiscovered compounds with high accuracy and speed. researchgate.netrsc.org This data-driven approach is particularly well-suited for exploring the vast chemical space of organic cations. Instead of synthesizing and testing every possible candidate, researchers can use ML to screen thousands of potential organic molecules, including complex aromatic cations related to diphenylammonium, to identify those most likely to form stable structures with desired electronic and optical properties, such as an optimal bandgap for solar cells. researchgate.netnih.gov
The workflow for this accelerated discovery typically involves several key steps, as outlined in the table below. This integration of computational screening and machine learning allows researchers to focus their experimental efforts on the most promising candidates, drastically reducing the time and cost required to bring new materials from concept to reality. nih.gov
Table 2: AI/ML Workflow for Hybrid Material Discovery
| Step | Description | Tools/Techniques |
|---|---|---|
| 1. Candidate Generation | Create a virtual library of potential organic cations, including derivatives of diphenylammonium. | Chemical databases, molecular modeling software. |
| 2. Feature Calculation | Calculate a set of molecular and elemental descriptors (e.g., ionic radius, dipole moment, polarizability) for each candidate. | DFT, quantum chemistry software. |
| 3. Model Training | Train an ML model (e.g., gradient boosting, neural network) on a known dataset of materials to correlate features with target properties (e.g., stability, bandgap). researchgate.net | Scikit-learn, TensorFlow, PyTorch. |
| 4. High-Throughput Screening | Use the trained model to rapidly predict the properties of all candidates in the virtual library. rsc.org | Custom screening scripts, materials informatics platforms. |
| 5. Experimental Validation | Synthesize and characterize the top-performing candidates identified by the model to verify the predictions. | Laboratory synthesis and characterization. |
Addressing Challenges in Stability and Performance Enhancement of Related Materials
Despite the promise of hybrid materials incorporating large organic cations like diphenylammonium, significant challenges related to stability and performance remain. The long-term operational stability of these materials is often limited by their susceptibility to degradation from moisture, oxygen, light, and heat. researchgate.net
The incorporation of large, hydrophobic cations is itself a strategy to enhance stability. The bulky organic groups can act as a protective barrier, preventing moisture from reaching and degrading the inorganic framework. researchgate.net Forming 2D layered structures with these cations can also improve intrinsic stability compared to their 3D counterparts. researchgate.net However, this approach is not without its own challenges. The mismatch in size between the large organic cation and the inorganic cage can induce significant lattice strain and distortion, which may create defects that act as non-radiative recombination centers, thereby lowering device performance. nih.govnrel.gov
A critical area of research is understanding and preventing the intrinsic degradation of the organic cation itself. Studies on various ammonium cations under alkaline or high-humidity conditions have shown that they can be susceptible to chemical breakdown through mechanisms like Hofmann elimination or nucleophilic substitution. nih.govacs.org Aromatic and benzylic-type cations, in particular, can be vulnerable to degradation, which would compromise the entire material structure. nih.govrsc.org Future research must focus on designing organic cations with enhanced chemical robustness without sacrificing their beneficial electronic and steric properties.
Strategies to enhance performance and stability include surface passivation, where a thin layer of a different material is applied to the hybrid material to passivate surface defects. Treatment with long-chain alkylammonium halides, for example, has been shown to reduce defect density and significantly improve the efficiency and moisture stability of perovskite solar cells. rsc.org
Table 3: Factors Influencing Stability in Hybrid Materials with Large Cations
| Factor | Role in Stability | Research Direction |
|---|---|---|
| Hydrophobicity | Positive: Repels water, enhancing extrinsic stability against humidity. researchgate.net | Design of highly hydrophobic yet functional organic cations. |
| Dimensionality (2D) | Positive: 2D layered structures often have higher intrinsic stability. nih.gov | Control over layer thickness and interlayer interactions. |
| Lattice Strain | Negative: Mismatch between cation and inorganic cage can create strain and defects. nrel.gov | Cation engineering to minimize strain while maintaining 2D structure. |
| Cation Degradation | Negative: Organic cation can be chemically unstable under operational stress (light, humidity). acs.org | Synthesis of more robust organic molecules; encapsulation of devices. |
| Surface Defects | Negative: Trap charge carriers, reducing efficiency and acting as degradation initiation sites. | Development of effective surface passivation techniques. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
